

Application Notes and Protocols for Anticancer Activity of Benzo[d]isoxazole Derivatives

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Compound of Interest

Compound Name: 4-Methoxybenzo[d]isoxazole

Cat. No.: B15058450

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Note: Direct experimental data on the anticancer activity of **4-Methoxybenzo[d]isoxazole** is limited in publicly available research. Therefore, these application notes and protocols are based on the closely related and well-studied class of compounds, trimethoxyphenylbenzo[d]oxazoles, which have demonstrated significant anticancer properties. The data and methodologies presented are derived from published studies on these derivatives and serve as a representative guide for investigating the anticancer potential of novel benzo[d]isoxazole compounds.

Introduction

Benzo[d]isoxazole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.^[1] Recent studies have highlighted the potential of substituted benzo[d]oxazoles as potent anticancer agents.^[2] Notably, a series of trimethoxyphenylbenzo[d]oxazoles have been synthesized and identified as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4), exhibiting promising antiproliferative activities against various cancer cell lines.^[2]

One particularly potent derivative, herein referred to as Compound 4r (a 7-trimethoxyphenylbenzo[d]oxazole with an indol-5-yl side-chain), has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in glioma and lung cancer cells.^[2] This document provides a summary of the quantitative data, detailed experimental protocols for

key assays, and visual representations of the underlying mechanisms and workflows to guide further research into this class of compounds.

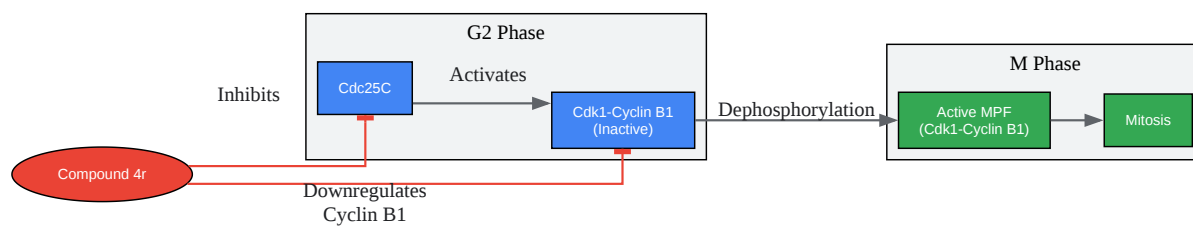
Quantitative Data Summary

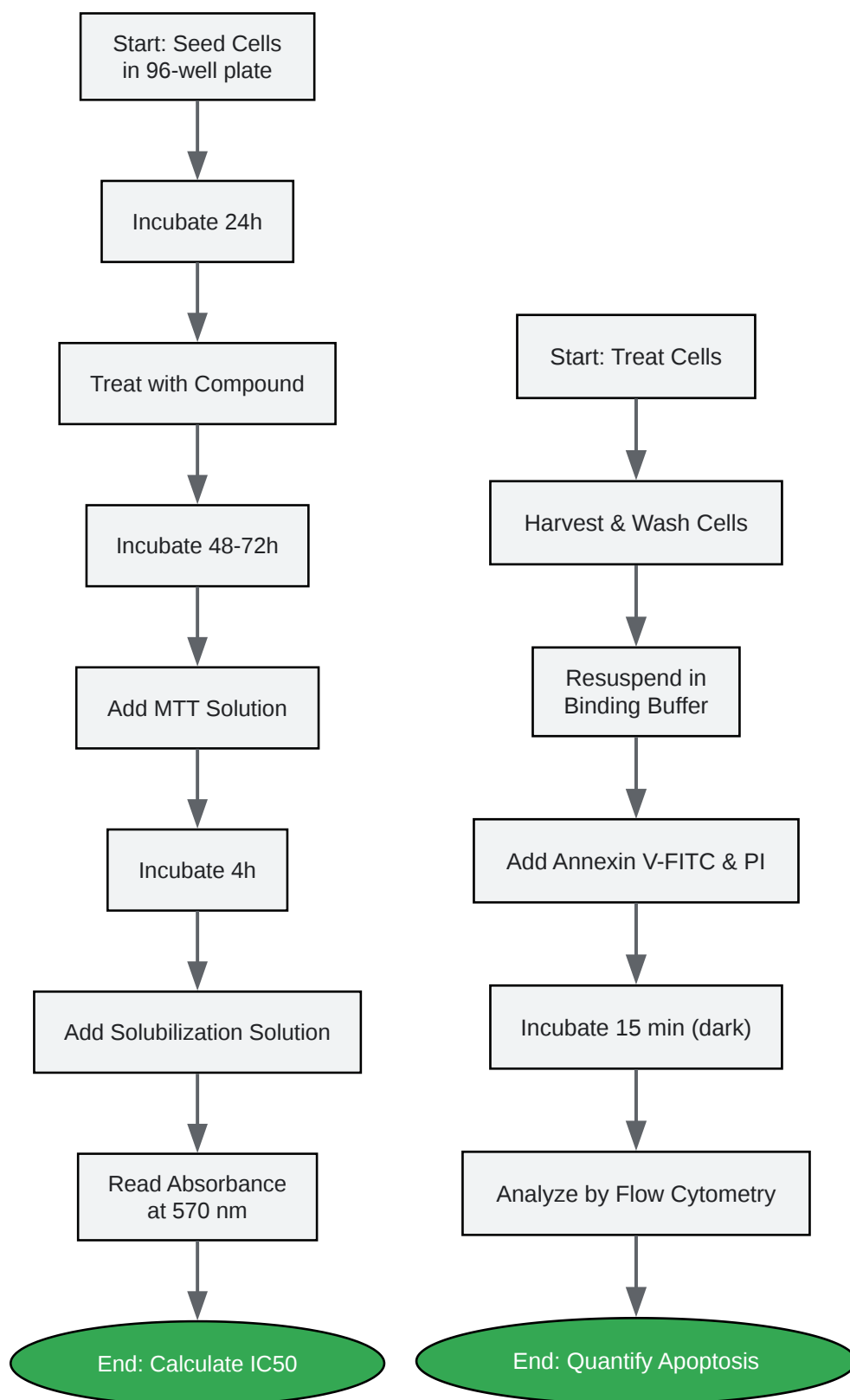
The antiproliferative activity of trimethoxyphenylbenzo[d]oxazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for the representative compound Compound 4r are summarized in the table below.

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
U251	Glioma	300 ± 50	[2]
A549	Lung Cancer	39.5 (average)	[2]
H460	Lung Cancer	39.5 (average)	[2]

Mechanism of Action: Signaling Pathway

Compound 4r has been shown to induce G2/M phase cell cycle arrest by modulating the expression of key regulatory proteins. The preliminary mechanism involves the downregulation of cyclin B1 and its upstream regulator, cdc25C.[2] This disruption of the cell cycle machinery ultimately leads to the induction of apoptosis.





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References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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